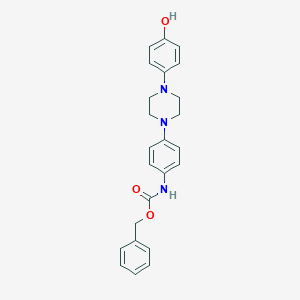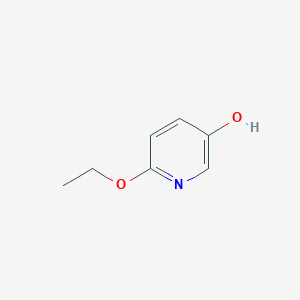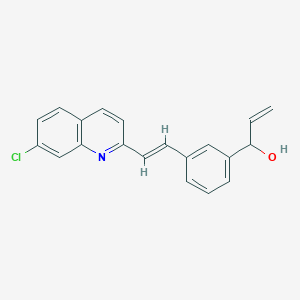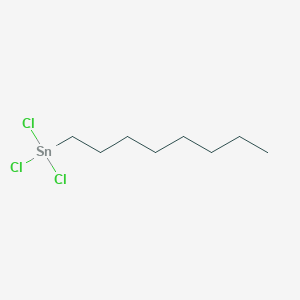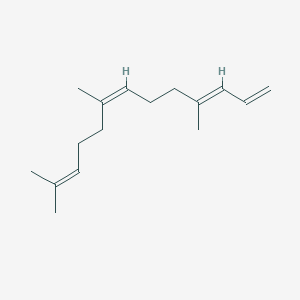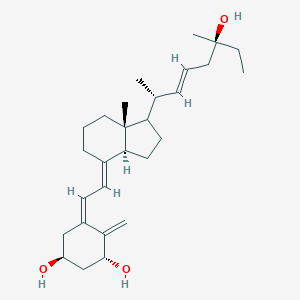
Ddmvd
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ddmvd, also known as 2,3-dimethyl-2,3-dinitrobutane, is a chemical reagent commonly used in organic chemistry as a synthesis method for identifying the presence of active hydrogen atoms in organic compounds.
Mécanisme D'action
The mechanism of action of Ddmvd involves the formation of a yellow precipitate when it reacts with active hydrogen atoms in organic compounds. This reaction is based on the principle of nitration, which involves the addition of a nitro group (-NO2) to a molecule. The yellow precipitate is formed due to the formation of a nitroalkene intermediate, which is then reduced to a nitroalkane by the addition of sodium hydroxide.
Effets Biochimiques Et Physiologiques
Ddmvd does not have any significant biochemical or physiological effects, as it is primarily used as a chemical reagent in organic chemistry. However, it is important to handle Ddmvd with care, as it is a highly explosive and toxic substance.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ddmvd as a reagent in lab experiments is its high selectivity for active hydrogen atoms in organic compounds. This allows for accurate identification and analysis of these compounds. Additionally, Ddmvd is relatively inexpensive and easy to use. However, one of the main limitations of using Ddmvd is its explosive and toxic nature, which requires careful handling and storage.
Orientations Futures
There are several potential future directions for the use of Ddmvd in scientific research. One area of interest is the development of new synthesis methods using Ddmvd, particularly in the field of drug discovery. Additionally, there is potential for the use of Ddmvd in the development of new materials, such as polymers and nanomaterials. Further research is also needed to explore the potential applications of Ddmvd in other fields, such as biotechnology and environmental science.
Conclusion
In conclusion, Ddmvd is a highly useful chemical reagent that has a wide range of scientific research applications, particularly in the field of organic chemistry. Its mechanism of action involves the formation of a yellow precipitate when it reacts with active hydrogen atoms in organic compounds, and it has several advantages and limitations for lab experiments. While there are some potential future directions for the use of Ddmvd in scientific research, it is important to handle this substance with care due to its explosive and toxic nature.
Méthodes De Synthèse
Ddmvd is a yellow crystalline solid that is synthesized by the reaction of nitric acid and Ddmvd-1-butene. It is commonly used as a reagent for the qualitative detection of active hydrogen atoms in organic compounds. This is achieved by adding a small amount of Ddmvd to the organic compound and observing the formation of a yellow precipitate.
Applications De Recherche Scientifique
Ddmvd has a wide range of scientific research applications, particularly in the field of organic chemistry. It is commonly used as a reagent for the identification of active hydrogen atoms in organic compounds, which is important for understanding the chemical properties and reactions of these compounds. Ddmvd is also used in the synthesis of various organic compounds, including drugs, fragrances, and polymers.
Propriétés
Numéro CAS |
123000-44-2 |
|---|---|
Nom du produit |
Ddmvd |
Formule moléculaire |
C28H44O3 |
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
(1S,3R,5Z)-5-[(2E)-2-[(3aS,7aR)-1-[(E,2R,6S)-6-hydroxy-6-methyloct-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H44O3/c1-6-27(4,31)15-7-9-19(2)24-13-14-25-21(10-8-16-28(24,25)5)11-12-22-17-23(29)18-26(30)20(22)3/h7,9,11-12,19,23-26,29-31H,3,6,8,10,13-18H2,1-2,4-5H3/b9-7+,21-11+,22-12-/t19-,23+,24?,25+,26-,27+,28-/m1/s1 |
Clé InChI |
RQYBOLUOBVMUJB-XQIUTWOCSA-N |
SMILES isomérique |
CC[C@@](C)(C/C=C/[C@@H](C)C1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@H](C3=C)O)O)C)O |
SMILES |
CCC(C)(CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
SMILES canonique |
CCC(C)(CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Synonymes |
(22E,25R)-22-dehydro-1alpha,25-dihydroxy-26-methylvitamin D3 (22E,25S)-22-dehydro-1alpha,25-dihydroxy-26-methylvitamin D3 25-dehydro-1,25-dihydroxy-26-methylvitamin D3 DDMVD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



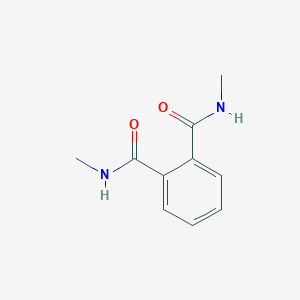
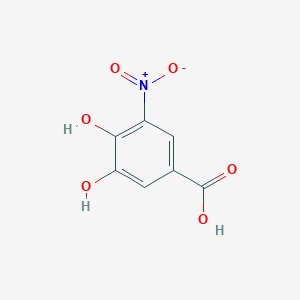
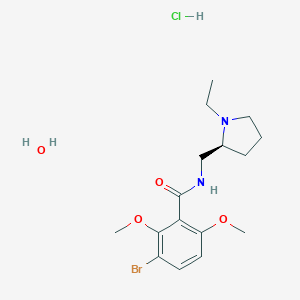
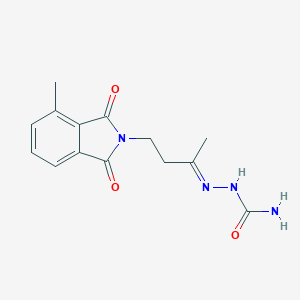
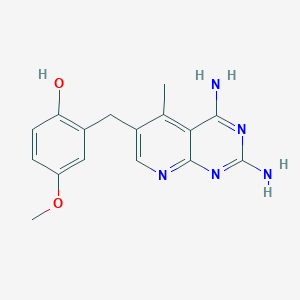
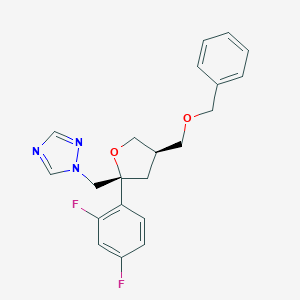
![1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B49587.png)
